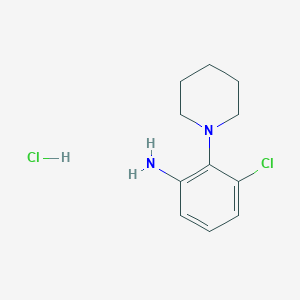

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

3-chloro-2-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14;/h4-6H,1-3,7-8,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYXCROIDYCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445786-59-2 | |

| Record name | 3-chloro-2-(piperidin-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride typically involves the reaction of 3-chloroaniline with piperidine under specific conditions. One common method includes:

Starting Materials: 3-chloroaniline and piperidine.

Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Procedure: The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride has been studied as a potential inhibitor of the Hedgehog signaling pathway, which is implicated in various malignancies. Compounds that inhibit this pathway can be useful therapeutic agents in treating cancers such as basal cell carcinoma and medulloblastoma . Research indicates that derivatives of this compound exhibit promising activity against tumor growth by modulating cellular signaling pathways.

Antidepressant Development

This compound has also been explored for its role in synthesizing antidepressant molecules. The piperidine moiety is significant due to its ability to interact with neurotransmitter systems, potentially leading to new treatments for depression . The synthesis of such compounds often employs metal-catalyzed reactions, enhancing the efficiency and yield of the desired products.

Synthesis and Chemical Properties

The synthesis of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride typically involves several steps, including chlorination and amination processes. A notable method includes the use of piperidine derivatives in reactions with chlorinated aniline substrates, which can yield high-purity products suitable for further pharmacological testing .

Case Studies

Case Study 1: Inhibitors of Hedgehog Signaling

In a study focusing on the development of Hedgehog pathway inhibitors, researchers synthesized various derivatives of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride. These compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting their potential as anticancer agents .

Case Study 2: Antidepressant Synthesis

Another investigation highlighted the use of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in synthesizing novel antidepressants through asymmetric synthesis techniques. The resulting compounds exhibited favorable pharmacokinetic profiles and were evaluated for their efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The chloroaniline group may also play a role in binding to active sites or altering the compound’s overall reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

| Compound Name | CAS Number | Substituents | Similarity Score (vs. Target) | Key Features |

|---|---|---|---|---|

| 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride | Not provided | Cl (3-position), piperidine (2-position) | — | Hydrochloride salt, likely high water solubility |

| 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine | 16154-72-6 | Cl (3-position), 4-methylpiperazine (4-position) | 0.69 | Methylpiperazine group alters basicity and steric bulk |

| 3-Chloro-2-(4-methylpiperidin-1-yl)aniline | 842965-35-9 | Cl (3-position), 4-methylpiperidine (2-position) | 0.62 | Methyl group on piperidine increases hydrophobicity |

| 3-Chloro-2-(3-methylpiperidin-1-yl)aniline | 915921-30-1 | Cl (3-position), 3-methylpiperidine (2-position) | Not scored | Methyl substituent affects conformational flexibility |

| 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride | Not provided | Cl (2,3-positions), dimethylaminomethyl-piperidine (5-position) | Not scored | Additional carbonyl and dimethylamino groups enhance complexity |

Key Observations :

- Piperidine Modifications : Methyl or methylpiperazine substituents (e.g., CAS 16154-72-6, 842965-35-9) increase steric hindrance and alter electronic properties compared to the unsubstituted piperidine in the target compound .

- Chlorine Position : Analogues with chlorine at the 4-position (e.g., CAS 16154-72-6) may exhibit distinct reactivity due to electronic effects on the aromatic ring .

- Salt Forms : Hydrochloride salts (e.g., target compound, 2,3-dichloro...dihydrochloride) improve solubility, whereas free bases (e.g., 3-Chloro-2-(4-methylpiperidin-1-yl)aniline) are more lipophilic .

Research and Industrial Relevance

- Drug Discovery : The piperidine-aniline scaffold is prevalent in compounds targeting neurological disorders (e.g., AFBOBETIN HYDROCHLORIDE for Alzheimer’s detection ).

- Material Science : Hydrochloride salts are preferred in crystallization studies due to their defined stoichiometry (e.g., SHELX software applications ).

Biological Activity

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various interactions with biological targets, including receptors and enzymes, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride is C11H15ClN2, with a molecular weight of 210.71 g/mol. The compound features a piperidine ring substituted with a chloroaniline group, which significantly influences its biological activity due to the presence of halogen atoms that can enhance binding affinity and selectivity towards certain biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies indicate that the piperidine moiety allows for binding to various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction is crucial for understanding its therapeutic implications, particularly in treating neurological disorders and pain management .

Biological Activities

1. Neurotransmitter System Interaction

Research has highlighted the role of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in modulating neurotransmitter systems. It has been investigated for its effects on pain perception through its interactions with P2X3 receptors, which are known to be involved in nociception .

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that halide substitutions significantly affect the inhibitory potency against these enzymes .

3. Antimicrobial Activity

There is emerging evidence regarding the antimicrobial properties of this compound. Similar piperidine derivatives have demonstrated antibacterial and antifungal activities, suggesting that 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride may exhibit comparable effects .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activities of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride:

Structural Comparisons

The uniqueness of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride lies in the specific positioning of the chloro group on the aniline ring. This positional isomerism influences its reactivity and binding properties compared to related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-3-(piperidin-1-yl)aniline hydrochloride | 2445786-59-2 | 0.75 |

| 4-Chloro-2-(piperidin-1-yl)aniline hydrochloride | Not listed | 0.75 |

| 3-Bromo-2-(piperidin-1-yl)aniline hydrochloride | Not listed | 0.74 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically identify critical reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables . Additionally, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing experimental time . Validate purity via HPLC or NMR, referencing safety data sheets for handling precautions .

Q. What safety protocols are essential when handling 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in laboratory settings?

- Methodological Answer : Adhere to GHS-based guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Response : For skin contact, immediately rinse with water; for ingestion, seek medical attention and provide SDS .

- Storage : Store in sealed containers at controlled temperatures (e.g., -20°C for analogs ).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm piperidine and aniline substituents, HPLC-MS for purity assessment, and FT-IR to verify functional groups (e.g., C-Cl bonds). Cross-reference with canonical SMILES or InChI keys from chemical databases (e.g., PubChem ) to validate structural matches.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate reaction energetics and transition states. For example, simulate nucleophilic substitution at the chloro-aniline site to assess leaving-group behavior. Integrate cheminformatics tools (e.g., ICReDD’s reaction path search ) to prioritize experimental conditions. Validate predictions with kinetic studies (e.g., rate constant measurements under varying pH).

Q. What strategies resolve contradictions in stability data for piperidine-containing hydrochlorides under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to monitor degradation products via LC-MS. Analyze hygroscopicity using dynamic vapor sorption (DVS) and correlate with crystallinity (via XRD). For analogs like 3-methyl PCP hydrochloride, long-term stability (>5 years) is achievable at -20°C , suggesting similar protocols for the target compound.

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Screen co-solvents (e.g., DMSO-water mixtures) using phase diagrams to identify solubility thresholds. For piperidine derivatives, protonation at acidic pH may enhance aqueous solubility. Alternatively, formulate as nanocrystals via anti-solvent precipitation, referencing particle technology advancements .

Q. What mechanistic insights explain the compound’s potential as a pharmacophore in CNS drug discovery?

- Methodological Answer : Perform molecular docking to evaluate interactions with targets like sigma receptors or monoamine transporters. Compare with structurally related arylcyclohexylamines (e.g., 3-methyl PCP ) to hypothesize binding modes. Validate with in vitro receptor-binding assays (e.g., radioligand displacement) and ADMET profiling.

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data across different analogs of piperidine hydrochlorides?

- Methodological Answer : Apply multivariate analysis to isolate variables (e.g., substituent electronegativity, logP). For example, acute oral toxicity (H302) in 3-(2-chlorophenyl)pyrrolidine HCl may differ from less halogenated analogs due to metabolic stability. Cross-reference in vivo studies with computational toxicity predictions (e.g., ProTox-II) to prioritize analogs for further testing.

Experimental Design Considerations

Q. What factorial design approaches are optimal for studying substituent effects on the compound’s physicochemical properties?

- Methodological Answer : Use a full factorial design to evaluate variables like halogen substitution (Cl vs. F) or piperidine ring modifications. For example, vary the chloro-aniline position and measure impacts on logD or pKa. Analyze interactions using ANOVA, ensuring replication to account for experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.